molecular formula C20H28O3 B586354 5,8-Epoxy-9-cis Retinoic Acid CAS No. 1331640-07-3

5,8-Epoxy-9-cis Retinoic Acid

Cat. No.: B586354
CAS No.: 1331640-07-3
M. Wt: 316.441
InChI Key: QDOSIDVGVRAXSE-SXSMDNFOSA-N
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Description

5,8-Epoxy-9-cis Retinoic Acid is a metabolite of 13-cis-Retinoic Acid . It has a molecular formula of C20H28O3 . It’s a pale yellow solid .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . The InChI Key is QDOSIDVGVRAXSE-SXSMDNFOSA-N .


Physical And Chemical Properties Analysis

This compound is soluble in Acetonitrile, DMSO, Methanol . It has a boiling point of 466.1±45.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Metabolism and Developmental Influence

5,8-Epoxy-9-cis Retinoic Acid is a metabolite of retinoic acid, which has a significant role in vertebrate developmental programs. Fujii et al. (1997) identified a cytochrome P450 (P450RA) that metabolizes retinoic acid (RA) into 5,8-epoxy all-trans RA, including other biologically active RAs such as 9-cis RA. This metabolism of RA by P450RA plays a crucial role in the regulation of its intracellular levels during mouse development, particularly in the posterior neural plate and neural crest cells for cranial ganglia (Fujii et al., 1997).

Enzymatic Interactions and Isomerization

Retinoic acid isomers, such as 13-cis-retinoic acid, undergo enzymatic interactions leading to the formation of several metabolites, including 5,8-oxy-13-cis-retinoic acid. Samokyszyn and Marnett (1987) studied these interactions, noting the role of enzymes like prostaglandin H synthase in these processes. Such enzymatic activities play a vital role in the biotransformation and isomerization of retinoic acids (Samokyszyn & Marnett, 1987).

Crystal Characterization and Degradation Products

The molecular conformation and crystal structure of 13-cis-5,6-epoxy retinoic acid, a degradation product that forms when exposed to light or atmospheric oxygen, were investigated by Armellini et al. (2002). Understanding the crystal structure of these degradation products provides insights into their stability and behavior under different conditions (Armellini et al., 2002).

Biosynthesis Pathways

The biosynthesis of 9-cis-retinoic acid involves converting 9-cis-retinol to 9-cis-retinal. Paik et al. (2000) explored this process, identifying pathways for 9-cis-retinoic acid synthesis in hepatic-derived cell types. This understanding contributes to the broader knowledge of retinoid metabolism and its impact on cellular functions (Paik et al., 2000).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5,8-Epoxy-9-cis Retinoic Acid interacts with specific nuclear receptors, including the retinoic acid receptor (RAR) and retinoid X receptor (RXR), to regulate gene transcription . This activation results in gene activation or inactivation, influencing various biochemical reactions .

Cellular Effects

This compound has been shown to have protective effects against neurodegeneration in nigrostriatal dopaminergic neurons in an animal model of Parkinson’s disease . It also inhibits cell proliferation and induces cell differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to its specific nuclear receptors, RAR and RXR . This binding induces conformational changes in the receptor, stimulating a cascade of downstream events that direct the nuclear receptor to DNA transcriptional regulation sites .

Temporal Effects in Laboratory Settings

In laboratory settings, early post-treatment with this compound has been shown to have a protective effect against neurodegeneration in nigrostriatal dopaminergic neurons in an animal model of Parkinson’s disease .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Lower doses were found to be non-toxic but showed no significant effect on tumor growth. A higher dose showed significant anti-tumor effects but caused significant toxic side effects .

Metabolic Pathways

This compound is involved in the retinoic acid signaling pathway . It interacts with various enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

It is known that retinoic acid, a related compound, is transported through the bloodstream to target cells containing the signaling receptor and transporter of retinol .

Subcellular Localization

It is known that retinoic acid, a related compound, interacts with nuclear receptors, suggesting that it may be localized in the nucleus .

Properties

IUPAC Name

(2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOSIDVGVRAXSE-SXSMDNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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